molecular formula C17H19FN2O5S3 B2709916 8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-27-9

8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2709916
CAS No.: 898425-27-9
M. Wt: 446.53
InChI Key: NRXHUQJVINTVQP-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two sulfonyl groups: a 4-fluorophenylsulfonyl moiety at position 8 and a thiophen-2-ylsulfonyl group at position 2. Its molecular formula is C₁₉H₂₀FN₂O₅S₂, with a monoisotopic mass of 454.08 g/mol .

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S3/c18-14-3-5-15(6-4-14)27(21,22)19-9-7-17(8-10-19)20(11-12-25-17)28(23,24)16-2-1-13-26-16/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXHUQJVINTVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane , with the CAS number 896329-63-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C16_{16}H16_{16}FNO5_5S2_2
  • Molecular Weight : 385.4 g/mol

Structural Features

The compound features a spirocyclic structure that integrates both a sulfonyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the 4-fluorophenyl and thiophen-2-ylsulfonyl groups contributes to its binding affinity and selectivity for molecular targets involved in various physiological processes.

Pharmacological Profiles

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects, including:

  • Antipsychotic Activity : Related compounds have demonstrated potential antipsychotic effects in behavioral models, suggesting that this compound may influence dopaminergic pathways .
  • Neuroprotective Effects : The spirocyclic structure may confer neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Studies on related compounds have shown that modifications to the substituents on the phenyl and thiophene rings can significantly impact biological activity. For instance, variations in the sulfonyl group's position or the introduction of additional functional groups can enhance or diminish the efficacy of these compounds .

Antipsychotic Profiles

A study involving similar spirocyclic compounds indicated that they possess antipsychotic profiles characterized by reduced side effects compared to traditional antipsychotics. The dose-response relationships suggest a favorable therapeutic window, where effective doses for behavioral efficacy are lower than those causing adverse effects like catalepsy .

Neuropharmacological Testing

In preclinical models, the compound exhibited significant effects on self-stimulation behaviors in rats, which are predictive of antipsychotic efficacy. This suggests that it may modulate dopaminergic activity without inducing significant motor side effects .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticReduced catalepsy; effective in behavioral tests
NeuroprotectivePotential benefits in neurodegenerative models
Dopaminergic ModulationInfluences self-stimulation behaviors

Structure-Activity Relationships

ModificationEffect on ActivityReference
Fluorine SubstitutionIncreased binding affinity at DAT
Sulfonyl Group PositionAltered pharmacokinetic properties
Thiophene IntegrationEnhanced selectivity for molecular targets

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents (Positions 4 & 8) Key Features References
8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₉H₂₀FN₂O₅S₂ 454.08 Thiophen-2-ylsulfonyl (4), 4-Fluorophenylsulfonyl (8) Dual sulfonyl groups; potential CNS activity due to fluorophenyl moiety
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₅H₂₂N₂O₆S₂ 390.47 4-Methoxyphenylsulfonyl (4), Methylsulfonyl (8) Smaller substituents; higher solubility due to methoxy group
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₂₂H₂₈N₂O₅S₂ 464.60 4-Methylbenzenesulfonyl (4), 2,5-Dimethylbenzenesulfonyl (8) Hydrophobic substituents; potential for enhanced membrane permeability
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane C₁₄H₁₉FN₂O₃S 314.38 4-Fluoro-3-methylphenylsulfonyl (4), Unsubstituted (8) Mono-sulfonyl derivative; simpler structure with reduced steric hindrance
(5S,6S)-4-(3,4-Dimethoxyphenyl)sulfonyl)-6-fluoro-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide C₂₄H₂₈FN₃O₆S 529.57 3,4-Dimethoxyphenylsulfonyl (4), Carboxamide (8) Carboxamide group introduces hydrogen-bonding potential; fluorinated core

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance metabolic stability and receptor affinity due to reduced π-electron density .
  • Thiophen-2-ylsulfonyl : Introduces sulfur-mediated interactions (e.g., van der Waals forces) but may reduce solubility compared to methoxy groups .
  • Methyl/Methoxy Groups : Improve solubility and bioavailability but may decrease target specificity .

Key Research Findings

  • SAR Studies : Fluorine substitution at the phenyl ring (as in the target compound) correlates with enhanced blood-brain barrier penetration in related anticonvulsants .
  • Log P Values : Analogs with dual sulfonyl groups (e.g., log P = 3–5 for orexin-targeting compounds) balance lipophilicity and aqueous solubility .
  • Discontinued Derivatives : Some analogs, like 4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, were discontinued due to synthesis challenges or stability issues .

Notes

  • Contradictions : highlights fluorophenyl groups as beneficial for CNS activity, while suggests discontinuation of thiophene-containing analogs, possibly due to metabolic instability.
  • Data Gaps: Limited in vivo data exist for the target compound; most insights are extrapolated from structural analogs.
  • Synthetic Complexity : Multi-step sulfonylation and spirocycle formation require precise conditions to avoid byproducts .

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